2-{[(2-chloro-4-fluorophenyl)(4-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide
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Overview
Description
2-{[(2-chloro-4-fluorophenyl)(4-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide is a complex organic compound characterized by the presence of chloro, fluoro, and methyl substituents on a phenyl ring, along with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-4-fluorophenyl)(4-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide typically involves multi-step organic reactions. One common approach is the reaction of 2-chloro-4-fluoroaniline with 4-methylbenzyl chloride under basic conditions to form the intermediate 2-{[(2-chloro-4-fluorophenyl)(4-methylphenyl)methyl]amino}. This intermediate is then reacted with cyanomethyl acetate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chloro-4-fluorophenyl)(4-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
2-{[(2-chloro-4-fluorophenyl)(4-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(2-chloro-4-fluorophenyl)(4-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluoroaniline: A precursor in the synthesis of the target compound.
4-methylbenzyl chloride: Another precursor used in the synthetic route.
N-(cyanomethyl)acetamide: A related compound with similar functional groups.
Uniqueness
2-{[(2-chloro-4-fluorophenyl)(4-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[(2-chloro-4-fluorophenyl)-(4-methylphenyl)methyl]amino]-N-(cyanomethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O/c1-12-2-4-13(5-3-12)18(23-11-17(24)22-9-8-21)15-7-6-14(20)10-16(15)19/h2-7,10,18,23H,9,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJYKASGGYLFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=C(C=C2)F)Cl)NCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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